molecular formula C14H18N4O5 B13472435 Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B13472435
M. Wt: 322.32 g/mol
InChI Key: ZJYRHMHGHRKULG-UHFFFAOYSA-N
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Description

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines elements of oxazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the oxazole and pyrimidine rings. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrimidine derivatives, such as:

Uniqueness

Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its specific combination of oxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

ethyl 5-[2-(diethylamino)-2-oxoethyl]-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H18N4O5/c1-4-17(5-2)9(19)7-18-8-15-12-10(13(18)20)11(16-23-12)14(21)22-6-3/h8H,4-7H2,1-3H3

InChI Key

ZJYRHMHGHRKULG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC

Origin of Product

United States

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